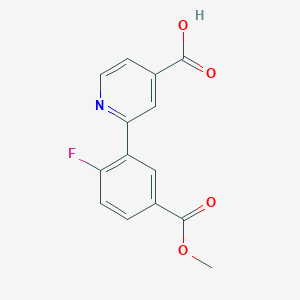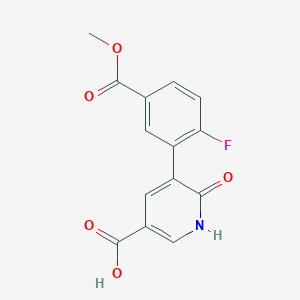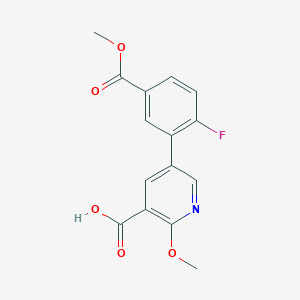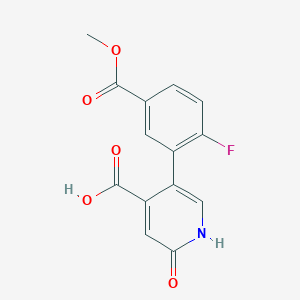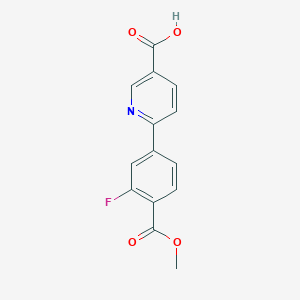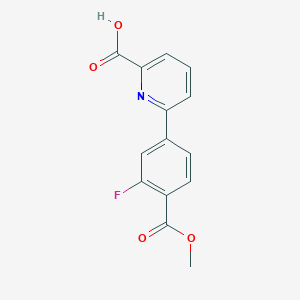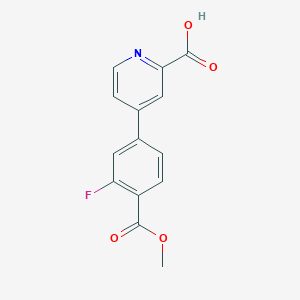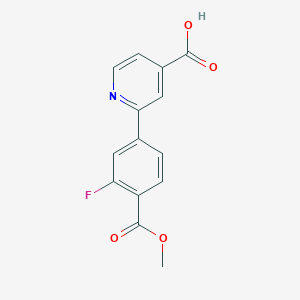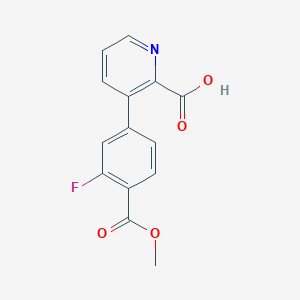
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid (3-FMPPA) is a powerful and highly selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It is a small molecule that has been used in a variety of laboratory experiments to study the structure and function of DHODH and other related enzymes. 3-FMPPA has been found to be effective in inhibiting DHODH and has been used in a variety of laboratory experiments to study the structure and function of DHODH and other related enzymes.
Scientific Research Applications
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in several scientific research applications, such as the study of DHODH structure and function, the study of immune system regulation, and the study of cancer cell metabolism. 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has also been used to study the regulation of cell cycle progression, the regulation of gene expression, and the regulation of apoptosis. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used to study the regulation of mitochondrial biogenesis and the regulation of metabolic pathways.
Mechanism of Action
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is an inhibitor of DHODH, which is an enzyme involved in the production of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is necessary for the production of pyrimidine nucleotides. 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% binds to the active site of DHODH and inhibits its activity, thereby preventing the production of pyrimidine nucleotides.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit DHODH activity in a variety of cell types, including human cells. Inhibition of DHODH activity by 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the inhibition of cell cycle progression, and the inhibition of apoptosis. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the production of pyrimidine nucleotides, which are necessary for DNA synthesis.
Advantages and Limitations for Lab Experiments
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has several advantages for laboratory experiments, including its high selectivity for DHODH inhibition, its low toxicity, and its stability in aqueous solutions. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be easily synthesized and purified, and it is widely available. The main limitation of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is its lack of specificity, as it can also inhibit other enzymes involved in the production of pyrimidine nucleotides.
Future Directions
Given the broad range of potential applications of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%, there are many potential future directions for research. These include further studies on the mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%, the development of more specific inhibitors of DHODH, and the use of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% to study the regulation of metabolic pathways. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the regulation of cell cycle progression, the regulation of gene expression, and the regulation of apoptosis. Finally, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the regulation of mitochondrial biogenesis and the regulation of metabolic pathways.
Synthesis Methods
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxycarbonylphenyl acetic acid and pyridine. This reaction is catalyzed by a palladium catalyst in the presence of an oxidizing agent, such as hydrogen peroxide. The reaction is carried out under an inert atmosphere and the product can be purified by column chromatography.
properties
IUPAC Name |
3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-5-4-8(7-11(10)15)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDQNAIEZLOZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

